CAS number for 5-Chloro-8-(chloromethyl)quinoline
CAS number for 5-Chloro-8-(chloromethyl)quinoline
An In-depth Technical Guide to 5-Chloro-8-(chloromethyl)quinoline: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: Navigating a Novel Chemical Entity
Within the vast landscape of heterocyclic chemistry, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] Its rigid, planar structure and the presence of a basic nitrogen atom make it an ideal framework for designing molecules that can interact with a wide array of biological targets. This guide focuses on a specific, yet largely undocumented derivative: 5-Chloro-8-(chloromethyl)quinoline .
It is critical to establish at the outset that 5-Chloro-8-(chloromethyl)quinoline is not a commercially cataloged compound with a readily available CAS number. This suggests it is likely a reactive intermediate, synthesized on-demand for further chemical elaboration rather than being an end-product itself. This guide, therefore, is structured to provide researchers and drug development professionals with a comprehensive, scientifically-grounded framework for its synthesis, handling, and strategic utilization in medicinal chemistry programs. We will delve into a proposed synthetic pathway, explore the compound's inherent reactivity, and project its potential applications based on the well-documented activities of its structural analogs.
The core value of 5-Chloro-8-(chloromethyl)quinoline lies in its bifunctional nature. The quinoline core is a proven pharmacophore, the 5-chloro substituent modulates its electronic and lipophilic properties, and the 8-chloromethyl group serves as a highly versatile reactive handle for introducing a diverse range of functionalities.
Caption: Chemical Structure of 5-Chloro-8-(chloromethyl)quinoline.
Physicochemical Properties: An Estimation
Given the absence of experimental data for 5-Chloro-8-(chloromethyl)quinoline, the following properties are estimated based on its structure and data from close analogs like 5-chloro-8-methoxyquinoline (CAS 17012-44-1).[4] These values should be used as a guideline for experimental design.
| Property | Estimated Value | Source of Estimation |
| CAS Number | Not Assigned | N/A |
| Molecular Formula | C₁₀H₇Cl₂N | Based on structure |
| Molecular Weight | 212.08 g/mol | Calculated |
| Appearance | Likely a pale yellow to brown solid | Analogy to other quinoline derivatives |
| Boiling Point | > 350 °C (Predicted) | Analogy to substituted quinolines |
| Melting Point | 100-120 °C (Predicted) | Analogy to substituted quinolines |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers, and some polar aprotic solvents (DMF, DMSO). Sparingly soluble in alcohols. Insoluble in water. | General solubility of quinolines |
| XLogP3 | ~3.5 | Analogy to 5-chloro-8-methoxyquinoline[4] |
Proposed Synthesis: A Multi-Step Pathway
The synthesis of 5-Chloro-8-(chloromethyl)quinoline can be logically approached through a three-step sequence starting from readily available materials. The strategy involves first constructing the 5-chloro-8-methylquinoline core, followed by a selective free-radical chlorination of the methyl side chain.
Caption: Proposed synthetic pathway for 5-Chloro-8-(chloromethyl)quinoline.
Step 1: Synthesis of 8-Methylquinoline
The Skraup synthesis is a classic and effective method for constructing the quinoline ring system.[3] It involves the reaction of an aniline (in this case, o-toluidine) with glycerol, sulfuric acid, and an oxidizing agent.
-
Causality: The sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol to acrolein in situ. The o-toluidine then undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and dehydrogenation (oxidation) to form the aromatic quinoline ring. The methyl group from o-toluidine directs the cyclization to form the 8-methylquinoline isomer.[5]
Step 2: Electrophilic Chlorination to 5-Chloro-8-methylquinoline
The quinoline ring undergoes electrophilic aromatic substitution preferentially on the benzene ring, at positions 5 and 8.[6][7]
-
Causality: In a strongly acidic medium like sulfuric acid, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack. The benzene ring remains more susceptible, with the C5 and C8 positions being the most electronically favorable for substitution.[6][7] The presence of the methyl group at C8 will sterically hinder attack at C7 and electronically favor attack at C5. Therefore, reacting 8-methylquinoline with a chlorinating agent in sulfuric acid is expected to yield 5-chloro-8-methylquinoline as the major product.
Step 3: Side-Chain Chlorination to 5-Chloro-8-(chloromethyl)quinoline
The final step requires the selective chlorination of the methyl group. This is achieved via a free-radical mechanism, which is distinct from the electrophilic substitution on the ring.
-
Causality: Conditions that favor free-radical formation are necessary. This typically involves the use of a radical initiator like benzoyl peroxide (BPO) or AIBN, and a source of chlorine radicals such as N-chlorosuccinimide (NCS) or sulfuryl chloride, in a non-polar solvent like carbon tetrachloride.[8] UV light can also be used to initiate the reaction. These conditions promote the abstraction of a hydrogen atom from the benzylic methyl group, forming a stabilized benzylic radical, which then reacts with a chlorine source to form the desired chloromethyl product. This method avoids further chlorination of the aromatic ring.
Experimental Protocol (Proposed)
Self-Validation: This protocol is designed as a self-validating system. Each step should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting material and the formation of the product before proceeding. The identity and purity of each intermediate and the final product must be confirmed by analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.
Safety Precaution: This synthesis involves corrosive acids, toxic reagents, and potentially exothermic reactions. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Materials and Reagents
-
o-Toluidine
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
Arsenic pentoxide (or other suitable oxidizing agent)
-
Chlorine gas or N-chlorosuccinimide (NCS)
-
Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (or a safer alternative like 1,2-dichloroethane)
-
Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware
Step-by-Step Methodology
-
Synthesis of 8-Methylquinoline:
-
Carefully add 100 mL of concentrated H₂SO₄ to a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
To the stirred acid, slowly add 30 g of o-toluidine.
-
In a separate beaker, mix 75 g of glycerol with 25 g of arsenic pentoxide.
-
Slowly and cautiously add the glycerol/oxidizer mixture to the reaction flask.
-
Heat the mixture to 130-140 °C for 4-5 hours. The reaction is vigorous.
-
Cool the mixture and carefully pour it into 1 L of ice water.
-
Neutralize the solution by slowly adding concentrated NaOH solution until the pH is ~8-9. This will be highly exothermic.
-
Extract the aqueous layer with DCM (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude 8-methylquinoline by vacuum distillation.
-
-
Synthesis of 5-Chloro-8-methylquinoline:
-
Dissolve 20 g of 8-methylquinoline in 80 mL of concentrated H₂SO₄ in a three-necked flask fitted with a gas inlet tube and a stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Bubble chlorine gas through the solution at a slow, steady rate for 2-3 hours, maintaining the temperature below 10 °C. Alternatively, add NCS portion-wise.
-
Monitor the reaction by TLC. Once complete, pour the mixture onto 500 g of crushed ice.
-
Neutralize with a cold, concentrated NaOH solution.
-
Extract the product with DCM, dry the organic layer, and remove the solvent.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
-
-
Synthesis of 5-Chloro-8-(chloromethyl)quinoline:
-
Dissolve 10 g of 5-chloro-8-methylquinoline in 150 mL of carbon tetrachloride in a flask equipped with a reflux condenser and a magnetic stirrer.
-
Add 1.1 equivalents of NCS and a catalytic amount of BPO (e.g., 0.1 equivalents).
-
Heat the mixture to reflux (approx. 77 °C) for 4-6 hours. The reaction can also be initiated with a UV lamp.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
The product is likely reactive and may be best used immediately in the next step. If purification is required, it should be done carefully using column chromatography at low temperatures.
-
Reactivity and Strategic Applications in Drug Development
The synthetic value of 5-Chloro-8-(chloromethyl)quinoline is primarily as an electrophilic building block. The chloromethyl group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack.
Caption: Exploiting reactivity to generate a chemical library.
This reactivity allows for the rapid generation of a library of 5-chloro-8-substituted quinoline derivatives. By reacting it with various nucleophiles, researchers can introduce diverse functional groups, each potentially altering the compound's pharmacological profile:
-
Amines: Reaction with primary or secondary amines yields aminomethyl derivatives. This is a common strategy to introduce basic centers that can improve aqueous solubility and form salt bridges with biological targets.
-
Thiols: Thioethers are formed upon reaction with thiols. Sulfur-containing compounds often exhibit unique biological activities.
-
Alcohols/Phenols: Ether linkages can be formed, allowing the connection of other pharmacophores or solubilizing groups.
-
Azides: The introduction of an azide group opens up further possibilities for "click chemistry" (e.g., Huisgen cycloaddition) to link the quinoline core to other complex molecules in a highly efficient manner.
The 5-chloro-8-substituted quinoline scaffold is a cornerstone of many therapeutic agents. For instance, 5-Chloro-8-hydroxyquinoline (Cloxiquine) is known for its antibacterial and antifungal properties.[9] Derivatives of 8-hydroxyquinoline are being investigated for a range of diseases including cancer, Alzheimer's disease, and various infections.[10][11] The rationale is that the quinoline core can intercalate into DNA or chelate metal ions essential for pathogen survival, while the substituents at the 5 and 8 positions fine-tune the activity, selectivity, and pharmacokinetic properties.[12][13] Therefore, derivatives synthesized from 5-Chloro-8-(chloromethyl)quinoline are promising candidates for screening in antimicrobial, antiviral, and anticancer assays.
Conclusion
While 5-Chloro-8-(chloromethyl)quinoline remains an uncharacterized entity in the public domain, its potential as a strategic intermediate in medicinal chemistry is undeniable. This guide provides a robust, scientifically-defensible framework for its synthesis and subsequent use. By leveraging established principles of quinoline chemistry, we have outlined a plausible pathway to access this versatile building block. Its inherent reactivity, particularly at the chloromethyl position, offers a gateway to novel libraries of 5,8-disubstituted quinolines. For researchers in drug development, the ability to rapidly diversify a proven pharmacophore is a significant advantage, and 5-Chloro-8-(chloromethyl)quinoline represents a valuable, albeit challenging, tool in the quest for new therapeutic agents.
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